![molecular formula C13H11FN4O2S B2997875 1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide CAS No. 2034450-04-7](/img/structure/B2997875.png)
1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide” is a nitrogen-containing heterocycle . The pyrazolo[1,5-a]pyrimidine moiety is a crucial pharmacophore found in many biologically active molecules .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives, which include SCHEMBL21183345, have been identified as potential antitumor agents . They have shown significant potential in medicinal chemistry, particularly in the development of new anticancer drugs .
Enzymatic Inhibitory Activity
These compounds have also been found to exhibit enzymatic inhibitory activity . This makes them valuable in the development of drugs that target specific enzymes in the body .
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them ideal for this field .
Antianxiety and Sedative Applications
Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, including sedative agents and anxiolytic agents . This suggests potential applications in the treatment of anxiety disorders and sleep disorders .
Analgesic and Antioxidant Applications
These compounds have also shown potential as analgesic and antioxidant agents . This suggests they could be used in the treatment of pain and oxidative stress-related conditions .
Inhibitors of Translocator Protein and PDE10A
Pyrazolo[1,5-a]pyrimidines have been found to inhibit translocator protein and PDE10A . This suggests potential applications in the treatment of diseases related to these proteins .
Selective Kinase Inhibitors
Finally, these compounds have shown potential as selective kinase inhibitors . This suggests they could be used in the treatment of diseases related to kinase activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-12-4-2-1-3-10(12)9-21(19,20)17-11-7-15-13-5-6-16-18(13)8-11/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMVJMPFGHFWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

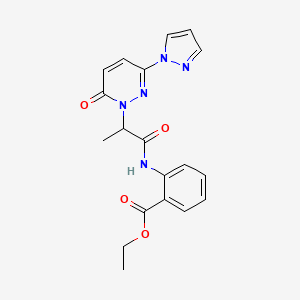
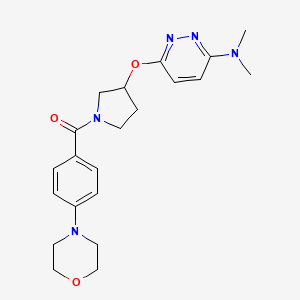

![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)
![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)
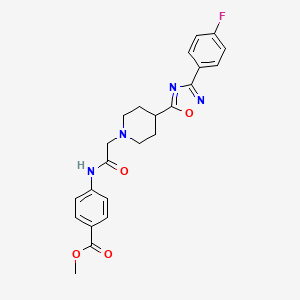

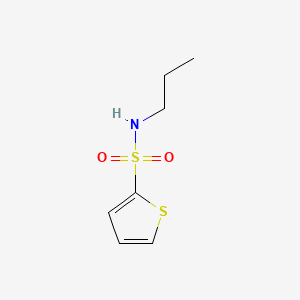
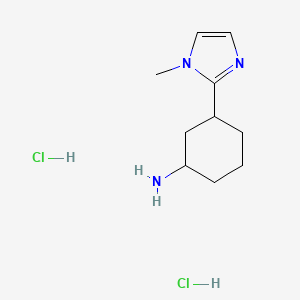
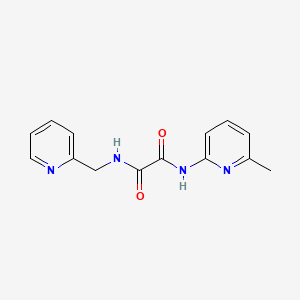
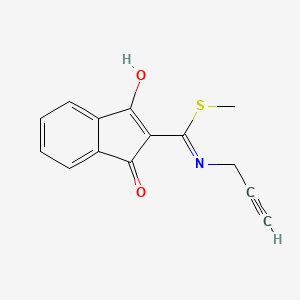
![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)
